Isobutyl palmitate

Descripción general

Descripción

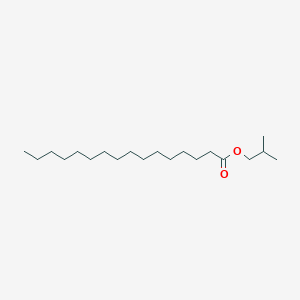

Isobutyl palmitate, also known as 2-methylpropyl hexadecanoate, is an ester formed by the reaction of isobutanol and palmitic acid. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in the cosmetics industry as an emollient and lubricant due to its excellent moisturizing properties and compatibility with the skin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isobutyl palmitate is typically synthesized through an esterification reaction between palmitic acid and isobutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water produced during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. Palmitic acid and isobutanol are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is removed using a distillation column. The crude product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

Esterification: The primary reaction for the synthesis of this compound is the esterification of palmitic acid with isobutanol.

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield palmitic acid and isobutanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, which can be catalyzed by enzymes or chemical catalysts.

Common Reagents and Conditions:

Catalysts: Sulfuric acid, p-toluenesulfonic acid, lipases.

Conditions: Reflux for esterification, mild conditions for enzymatic transesterification.

Major Products:

Hydrolysis: Palmitic acid and isobutanol.

Transesterification: New esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Chemical Properties and Overview

- Chemical Formula : CHO

- Molecular Weight : 312.54 g/mol

- Appearance : Colorless to almost colorless clear liquid

- Melting Point : 19 °C

- Purity : >97.0% (GC)

Cosmetic Applications

This compound is widely used in the cosmetic industry due to its emollient properties. It serves as a skin-conditioning agent, providing a smooth and soft texture to formulations.

Key Uses:

- Moisturizers : Enhances skin hydration and provides a non-greasy feel.

- Sunscreens : Acts as a solvent for UV filters, improving product stability.

- Makeup Products : Used in foundations and lipsticks to enhance spreadability.

Case Study:

A study published in the Journal of Cosmetic Science demonstrated that this compound improved the spreadability of sunscreen formulations while maintaining stability under UV exposure .

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized as an excipient in drug formulations. Its properties facilitate the solubilization of active ingredients, enhancing bioavailability.

Key Uses:

- Drug Delivery Systems : Serves as a carrier for lipophilic drugs.

- Topical Formulations : Used in ointments and creams to improve absorption.

Research Findings:

Research indicates that this compound can enhance the permeability of certain drugs through biological membranes, making it a valuable component in transdermal patches .

Food Industry Applications

This compound is also explored in the food industry, primarily as a flavoring agent and emulsifier.

Key Uses:

- Flavoring Agent : Used to enhance the sensory profile of food products.

- Emulsification : Helps stabilize oil-in-water emulsions.

Industrial Applications

Beyond cosmetics and food, this compound finds applications in industrial processes, particularly in the production of lubricants and biodiesel.

Key Uses:

- Biolubricants : Its biodegradable nature makes it suitable for environmentally friendly lubricants.

- Biodiesel Production : Used as a feedstock for biodiesel synthesis through transesterification processes.

Data Table: Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Emollient in creams | Enhances skin feel |

| Pharmaceuticals | Excipient in drug formulations | Improves bioavailability |

| Food Industry | Flavoring agent | Enhances taste |

| Industrial | Biolubricants | Environmentally friendly |

Mecanismo De Acción

Isobutyl palmitate exerts its effects primarily through its interaction with biological membranes. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function . Additionally, as an ester, it can be hydrolyzed by esterases, releasing palmitic acid and isobutanol, which can further participate in metabolic pathways .

Comparación Con Compuestos Similares

Isopropyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.

Ethyl palmitate: Used in similar applications but has different physical properties due to the shorter alkyl chain.

Butyl stearate: An ester of stearic acid, used as a lubricant and plasticizer.

Uniqueness: Isobutyl palmitate is unique due to its specific combination of the isobutyl group and palmitic acid, which provides a balance of hydrophobicity and compatibility with biological membranes. This makes it particularly effective as an emollient and lubricant in cosmetic formulations .

Actividad Biológica

Isobutyl palmitate, a fatty acid ester derived from palmitic acid and isobutanol, has garnered attention in various fields, particularly in cosmetics and pharmaceuticals. This article explores its biological activity, including antioxidant properties, potential therapeutic applications, and its role in drug delivery systems.

This compound (C₁₆H₃₃O₂) is characterized by its long hydrocarbon chain, which contributes to its lipophilic nature. The compound is synthesized through the esterification of palmitic acid with isobutanol, typically catalyzed by acid catalysts. Its structure can be represented as follows:

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Table 1: Antioxidant Activity of this compound

| Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | >10,000 |

| ABTS Radical Scavenging | 721.95 ± 9.93 |

| FRAP (Trolox Equivalent) | 39.64 ± 3.38 |

Note: IC50 represents the concentration required to inhibit 50% of the radical activity.

The DPPH assay indicated that while this compound showed limited scavenging ability (IC50 > 10,000 µg/mL), it exhibited significant activity in the ABTS assay (IC50 = 721.95 ± 9.93 µg/mL), suggesting its potential as an antioxidant agent .

Therapeutic Applications

This compound is not only a cosmetic ingredient but also shows promise in therapeutic applications :

- Drug Delivery Systems : Its lipophilic nature enhances the solubility of hydrophobic drugs, facilitating their absorption and bioavailability.

- Skin Penetration Enhancer : Studies indicate that fatty acid esters like this compound can act as penetration enhancers in transdermal drug delivery systems. This property is particularly beneficial for improving the efficacy of topical medications .

Case Studies

- Skin Irritation and Sensitization : A study assessed the skin compatibility of this compound when used in topical formulations. Results indicated low irritation potential, making it suitable for sensitive skin applications .

- Combination with Other Agents : In a formulation study, this compound was combined with quercetin to evaluate its antioxidant synergistic effects. The combination demonstrated enhanced radical scavenging activity compared to individual components .

Release Kinetics

The release kinetics of this compound from various formulations were studied to understand its behavior in practical applications:

Table 2: Release Kinetics of this compound

| Solvent | Release Constant (k) |

|---|---|

| Ethanol (50%) | |

| Water |

The release rates were significantly higher in ethanol-based formulations compared to water, indicating that solvent choice plays a crucial role in the bioavailability of this compound .

Propiedades

IUPAC Name |

2-methylpropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19(2)3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIBJRXMHVZPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059386 | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-34-9 | |

| Record name | Isobutyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M88W0H94JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of isobutyl palmitate on the cold flow properties of biodiesel?

A1: this compound has been investigated as a potential additive to improve the cold flow properties of biodiesel, specifically palm oil methyl esters []. The study found that while this compound is miscible with palm oil methyl esters, it does not significantly improve the pour point compared to other synthesized palmitic acid-based esters, such as 2,2-dimethylpropane-1,3-diyl dipalmitate [].

Q2: What are the applications of this compound in sunscreen formulations?

A2: this compound is utilized as an emollient in sunscreen formulations to enhance texture and spreadability []. Its inclusion contributes to the desirable sensory experience of the sunscreen cream.

Q3: Has the catalytic esterification of this compound been studied?

A3: While the provided abstracts don't offer specific details on the catalytic esterification of this compound, one abstract mentions research on the "catalytic esterification, kinetics, and cold flow properties of this compound" []. This suggests that investigations into efficient synthesis methods, potentially involving catalysts, have been conducted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.